6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one
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Overview
Description
6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one is a heterocyclic compound that combines a chromenone structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiophene-3-carbaldehyde in the presence of a base, followed by cyclization to form the chromenone ring .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromenone ring can be reduced to form a dihydro derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 6-oxo-2-thiophen-3-yl-2,3-dihydrochromen-4-one.
Reduction: Formation of 6-hydroxy-2-thiophen-3-yl-2,3-dihydrochroman.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 3-Hydroxy-2-thiophen-2-ylchromen-4-one
- 2-Hydroxy-3-thiophen-2-ylchromen-4-one
- 6-Hydroxy-2-thiophen-2-yl-2,3-dihydrochromen-4-one
Comparison: 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one is unique due to the specific position of the hydroxyl group and the thiophene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H10O3S |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
6-hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H10O3S/c14-9-1-2-12-10(5-9)11(15)6-13(16-12)8-3-4-17-7-8/h1-5,7,13-14H,6H2 |
InChI Key |
OPYGHYZFSWXTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CSC=C3 |
Origin of Product |
United States |
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